molecular formula C15H10Cl2N4O6 B609759 Opicapone CAS No. 923287-50-7

Opicapone

Cat. No. B609759
M. Wt: 413.167
InChI Key: ASOADIZOVZTJSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Opicapone is a medication administered with levodopa in people with Parkinson’s disease . It is a catechol-O-methyltransferase (COMT) inhibitor . The most common side effects are dyskinesia (difficulty controlling movement), constipation, increased blood creatine kinase, hypotension/syncope, and decreased weight . Opicapone works to restore the levels of dopamine in the parts of the brain that control movement and coordination .


Synthesis Analysis

The synthesis of Opicapone involves oxidation with urea-hydrogen peroxide (UHP) and trifluoroacetic anhydride (TFAA), followed by AlCl3-promoted demethylation . Another method involves the reaction mixture being filtered, solid washed with water followed by methanol, and dried at 50°C under vacuum to obtain Opicapone .


Chemical Reactions Analysis

Opicapone blocks the COMT enzyme, responsible for breaking down levodopa, making more available to reach the brain by increasing its clinical effects and enabling patients to gain control over motor symptoms . It also involves primarily 3-O-sulfate conjugation at the nitrocatechol ring .


Physical And Chemical Properties Analysis

Opicapone has a molecular weight of 413.17 g/mol .

Scientific Research Applications

  • Increased Levodopa Bioavailability : Opicapone enhances the systemic and central bioavailability of levodopa, a key drug in Parkinson's disease treatment. It achieves this by increasing levodopa exposure and reducing levels of its metabolite, 3-O-methyldopa (3-OMD) in the brain, thus acting as an effective long-acting COMT inhibitor (Bonifácio et al., 2014).

  • Tolerability and Pharmacokinetics : Opicapone is well-tolerated and its systemic exposure increases in a dose-proportional manner. It exhibits a short elimination half-life, indicating its suitability for once-daily dosing, which is beneficial for patient compliance (Rocha et al., 2013).

  • Impact on Motor Fluctuations in Parkinson's Disease : In patients with Parkinson's disease, opicapone improves levodopa pharmacokinetics, COMT activity, and motor response, demonstrating its effectiveness in managing motor fluctuations associated with the disease (Ferreira et al., 2015).

  • Cardiac Safety : Opicapone does not induce a clinically significant prolongation of the QTc interval in the heart, indicating its cardiac safety even at therapeutic and supratherapeutic doses (Pinto et al., 2015).

  • Safety Profile in Parkinson's Disease Management : Long-term use of opicapone is generally safe and well-tolerated, supporting its clinical usefulness in managing Parkinson's disease motor fluctuations (Lees et al., 2019).

  • Efficacy and Tolerability : Opicapone has shown to be effective and well-tolerated, with a safety profile similar to placebo. This supports its role as a first-line therapy for motor complications in Parkinson’s disease patients (Castro Caldas et al., 2018).

  • Comparison with Other COMT Inhibitors : In clinical trials, opicapone has demonstrated noninferiority to entacapone, a widely used COMT inhibitor, and reduced the mean off time in Parkinson's disease patients more effectively than placebo (Ferreira et al., 2016).

  • Pharmacokinetic Drug Evaluation : Opicapone shows linear, dose-dependent absorption and a significant decrease in COMT activity. It is effective in reducing off periods and increasing on-time without troublesome dyskinesia in Parkinson's disease patients (Svetel et al., 2018).

  • Pharmacological Profile in Animal Models : Opicapone's pharmacological properties have been evaluated in rat models, demonstrating its potential effectiveness and safety profile, laying the groundwork for its clinical application (Bonifácio et al., 2015).

Safety And Hazards

Opicapone was found to be safe and well-tolerated, with frequencies of treatment-emergent adverse events similar to placebo . The most common side effects reported were dyskinesia and dry mouth . Serious adverse events considered at least possibly related to opicapone were reported for 1.4% of patients .

Future Directions

Opicapone has shown a good safety and tolerability profile, and its applicability and perspectives are being explored in more recent studies . It has been suggested that Opicapone could be effective for different phenotypes of motor complications and for various stages of Parkinson’s disease .

properties

IUPAC Name

5-[3-(2,5-dichloro-4,6-dimethyl-1-oxidopyridin-1-ium-3-yl)-1,2,4-oxadiazol-5-yl]-3-nitrobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4O6/c1-5-10(13(17)20(24)6(2)11(5)16)14-18-15(27-19-14)7-3-8(21(25)26)12(23)9(22)4-7/h3-4,22-23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOADIZOVZTJSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=[N+](C(=C1Cl)C)[O-])Cl)C2=NOC(=N2)C3=CC(=C(C(=C3)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601026417
Record name Opicapone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

minimal
Record name Opicapone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11632
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Levodopa (L-Dopa) is the gold standard for managing motor and some non-motor symptoms associated with Parkinson's Disease; however, only a small fraction of administered L-Dopa actually crosses the blood-brain barrier to exert its therapeutic action and patients face the risk of developing end-of-dose motor fluctuations, which reflects the rapid peripheral metabolism of L-dopa by aromatic L-amino acid decarboxylase and catechol-O-methyltransferase (COMT). Opicapone is a peripheral, selective, and reversible catechol-O-methyltransferase (COMT) inhibitor. It displays a high binding affinity that is in sub-picomolar ranges, resulting in a slow complex dissociation rate constant and long duration of action _in vivo_. When opicapone is added to the treatment regimen that contains L-Dopa and DOPA decarboxylase inhibitor, opicapone helps to increase the plasma levels and enhance the therapeutic efficacy of L-Dopa.
Record name Opicapone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11632
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Opicapone

CAS RN

923287-50-7
Record name Opicapone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923287-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Opicapone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11632
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Opicapone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dichloro-3-[5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridin-1-ium-1-olate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OPICAPONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5929UIJ5N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1,780
Citations
LJ Scott - CNS drugs, 2021 - Springer
… Adjunctive opicapone provided … opicapone on motor fluctuations were maintained during 1 year of treatment in OLE studies. Given its efficacy and safety profile, adjunctive opicapone …
Number of citations: 20 link.springer.com
LJ Scott - Drugs, 2016 - Springer
… with opicapone were maintained in patients who continued adjunctive opicapone during the extension studies, with patients who switched from placebo or entacapone to opicapone …
Number of citations: 52 link.springer.com
M Fabbri, JJ Ferreira, A Lees, F Stocchi… - Movement …, 2018 - Wiley Online Library
… Opicapone showed a good safety profile. From June 2016, Opicapone received the approval … We aimed to review the clinical pharmacological data of opicapone, summarize its clinical …
A Lees, JJ Ferreira, JF Rocha, O Rascol… - Journal of …, 2019 - content.iospress.com
… Objective: To characterize the safety and tolerability of adjunct opicapone (25 and 50 mg) in … in the opicapone Phase-3 clinical program. Methods: Patient-level data (placebo, opicapone …
Number of citations: 32 content.iospress.com
A Salamon, D Zádori, L Szpisjak… - Expert Opinion on …, 2019 - Taylor & Francis
… In summary, the OL extension of the BIPARK-I study confirmed that the effect of opicapone … phase III trials with opicapone and served as a consultant for Bial in opicapone’s development …
Number of citations: 22 www.tandfonline.com
JJ Ferreira, A Lees, JF Rocha, W Poewe… - The Lancet …, 2016 - thelancet.com
Background Opicapone is a novel, once-daily, potent third-generation catechol-O-methyltransferase inhibitor. We aimed to assess the safety and efficacy of opicapone as an adjunct to …
Number of citations: 254 www.thelancet.com
AJ Lees, J Ferreira, O Rascol, W Poewe… - JAMA …, 2017 - jamanetwork.com
… a 25- and a 50-mg/d dosage of opicapone in a randomized, double-blind, 14- to 15-week, … all patients received active treatment with opicapone. Patients with PD who experienced signs …
Number of citations: 157 jamanetwork.com
H Reichmann, A Lees, JF Rocha, D Magalhães… - Translational …, 2020 - Springer
Background The efficacy and safety of opicapone, a once-daily catechol-O-methyltransferase inhibitor, have been established in two large randomized, placebo-controlled, …
Number of citations: 49 link.springer.com
A Takeda, R Takahashi, Y Tsuboi… - Movement …, 2021 - Wiley Online Library
… versus placebo for both opicapone tablet doses (P < … opicapone 50 mg (P < 0.05). Adverse events were more common in patients treated with opicapone 25 mg (60.0%) or opicapone …
FB Rodrigues, JJ Ferreira - Expert Opinion on Pharmacotherapy, 2017 - Taylor & Francis
… The aim of this paper is to review the current evidence regarding opicapone’s … BIAL, the company proprietary of opicapone, stating that at steady state, opicapone can be administered …
Number of citations: 21 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.